

An In-Depth Technical Guide to 10-Methylphenothiazine

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Compound of Interest

Compound Name: 10-Methylphenothiazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **10-Methylphenothiazine**, a key heterocyclic compound. The document details its chemical identity, physicochemical properties, and significant applications, with a focus on its role as a foundational molecule in the synthesis of pharmaceuticals and its utility in the field of organic electronics. Detailed experimental protocols and conceptual workflows are provided to support researchers in their practical applications of this compound.

Core Chemical Identifiers

The standardized nomenclature and registry number for **10-Methylphenothiazine** are essential for accurate identification in research and regulatory contexts.

- IUPAC Name: **10-methylphenothiazine**[\[1\]](#)
- CAS Number: 1207-72-3[\[1\]](#)

Physicochemical and Electrochemical Properties

10-Methylphenothiazine is a solid crystalline powder, typically white to light yellow in appearance.[\[2\]](#) Its core structure consists of a tricyclic phenothiazine scaffold with a methyl group attached to the nitrogen atom at position 10.[\[2\]](#) This substitution significantly influences

its electronic and solubility properties compared to the parent phenothiazine molecule. The key quantitative properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₁ NS	[2]
Molecular Weight	213.30 g/mol	[1]
Melting Point	99-103 °C	
First Oxidation Potential	~3.5 V vs. Li/Li ⁺	[3]
Second Oxidation Potential	~4.2 V vs. Li/Li ⁺	[3]
Diffusion Constant	1.5 × 10 ⁻⁶ cm ² /s	[4]
Theoretical Specific Capacity	125.7 mAh g ⁻¹ (per electron)	[3]
Solubility	Insoluble in water; Soluble in acetone, benzene, ether.	[5][6]

Role in Pharmaceutical Development

It is critical to understand that **10-Methylphenothiazine** itself is not typically considered a biologically active agent with a defined mechanism of action in a physiological context.[2] Its primary importance in drug development lies in its role as a key intermediate and a structural backbone for the synthesis of a major class of antipsychotic drugs.[7]

The phenothiazine scaffold is the basis for drugs like chlorpromazine, which revolutionized psychiatry.[6][8] These drugs primarily exert their effects by acting as antagonists at postsynaptic dopamine D2 receptors in the brain.[1][8] The modifications on the phenothiazine ring, particularly at the N-10 and C-2 positions, are crucial for their pharmacological activity.[1] **10-Methylphenothiazine** serves as a fundamental example of N-10 substitution.

Applications in Organic Electronics and Electrochemistry

The electrochemical properties of **10-Methylphenothiazine** make it a molecule of significant interest in materials science, particularly in energy storage and organic electronics.

- **Redox Shuttle in Batteries:** It is widely used as a redox shuttle additive in lithium-ion batteries to provide overcharge protection.^[5] Its ability to undergo stable and reversible oxidation allows it to shuttle charge and prevent damage to the battery components.^[5]
- **Organic Electrode Materials:** Phenothiazine-based polymers, which can be derived from structures related to **10-Methylphenothiazine**, are being investigated as versatile and high-performing electrode materials for next-generation organic batteries.^[9]
- **Organic Electronics:** The strong electron-donating nature and non-planar structure of the phenothiazine core make it an excellent building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).^{[10][11]}

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and electrochemical analysis of **10-Methylphenothiazine**.

Synthesis of 10-Methylphenothiazine from Phenothiazine

This protocol details the N-methylation of phenothiazine, a common procedure to produce **10-Methylphenothiazine**.

Materials:

- Phenothiazine (C₁₂H₉NS)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Iodomethane (CH₃I)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)

- Magnesium sulfate (MgSO_4), anhydrous
- Deionized water
- 50 mL round-bottomed flask
- Ice-water bath
- Magnetic stirrer and stir bar
- Thin-Layer Chromatography (TLC) apparatus
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.0 g, 25.1 mmol) to a 50 mL round-bottomed flask containing anhydrous DMF (10 mL), cooled in an ice-water bath.^[2]
- To the stirred suspension, sequentially add phenothiazine (2.0 g, 10.0 mmol) followed by the dropwise addition of iodomethane (1.3 g, 11.04 mmol).^[2]
- Remove the flask from the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.^[2]
- Monitor the reaction progress using TLC until the starting material (phenothiazine) is consumed.
- Upon completion, carefully quench the reaction by slowly adding deionized water.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).^[2]

- Combine the organic phases and dry over anhydrous magnesium sulfate.[2]
- Filter the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.[2]
- Purify the resulting crude product by silica gel column chromatography to afford the pure **10-Methylphenothiazine**.[2]

Electrochemical Analysis by Cyclic Voltammetry

This protocol provides a general framework for analyzing the redox behavior of **10-Methylphenothiazine**.

Materials and Equipment:

- **10-Methylphenothiazine**
- Anhydrous propylene carbonate (PC) or acetonitrile as the solvent
- A supporting electrolyte, e.g., 0.1 M lithium perchlorate (LiClO₄) or tetra-n-butylammonium perchlorate (TBAP)
- Potentiostat/Galvanostat
- Three-electrode electrochemical cell
- Working electrode (e.g., glassy carbon or platinum)
- Reference electrode (e.g., Ag/AgCl or a lithium metal pseudo-reference)
- Counter electrode (e.g., platinum wire)
- Inert gas (Argon or Nitrogen) for deaeration

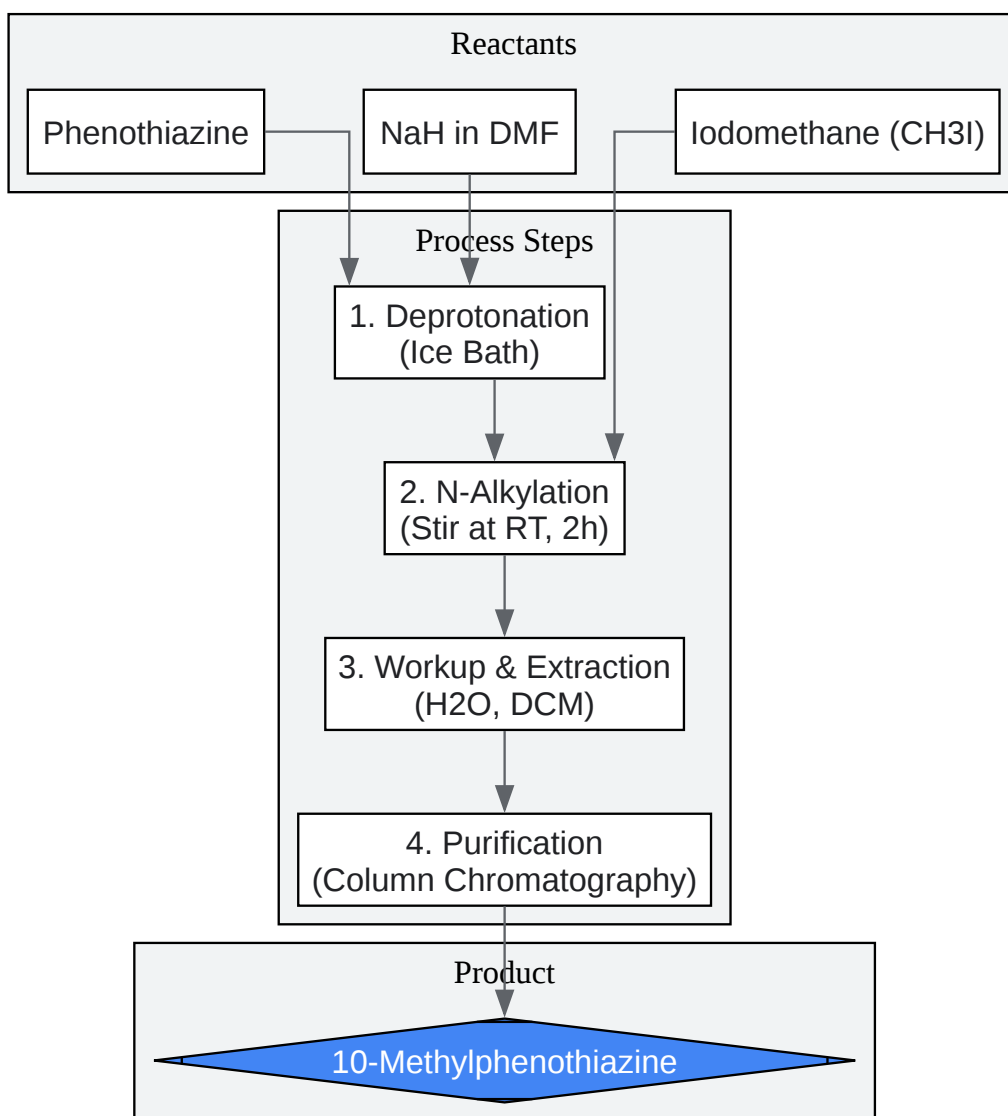
Procedure:

- **Electrode Preparation:** Polish the working electrode surface with alumina slurry on a polishing pad, sonicate in deionized water and then ethanol, and dry thoroughly before use.

- **Solution Preparation:** Prepare a solution of ~10 mM **10-Methylphenothiazine** in the chosen solvent containing 0.1 M of the supporting electrolyte.^[5] Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
- **Cell Assembly:** Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed and not in contact with each other. Maintain an inert atmosphere over the solution throughout the experiment.
- **Instrument Setup:** Connect the electrodes to the potentiostat. Set the experimental parameters for cyclic voltammetry. A typical starting point for **10-Methylphenothiazine** would be:
 - Initial Potential: ~3.0 V (vs. Li/Li⁺)
 - Vertex Potential 1: ~4.5 V (vs. Li/Li⁺)
 - Vertex Potential 2: ~3.0 V (vs. Li/Li⁺)
 - Scan Rate: 100 mV/s
- **Data Acquisition:** Run the cyclic voltammetry scan. The resulting voltammogram will show the oxidation and reduction peaks. The first oxidation wave corresponding to the formation of the stable radical cation (MPT^{•+}) is expected around 3.5-3.7 V vs. Li/Li⁺.^[5] A second oxidation wave may be visible at higher potentials (~4.2-4.3 V vs. Li/Li⁺), corresponding to the formation of the dication (MPT²⁺).^[5]
- **Analysis:** Analyze the voltammogram to determine the peak potentials (E_{pa}, E_{pc}) and peak currents (i_{pa}, i_{pc}). The half-wave potential (E_{1/2}) can be calculated as (E_{pa} + E_{pc})/2, which provides the formal redox potential of the MPT/MPT^{•+} couple.

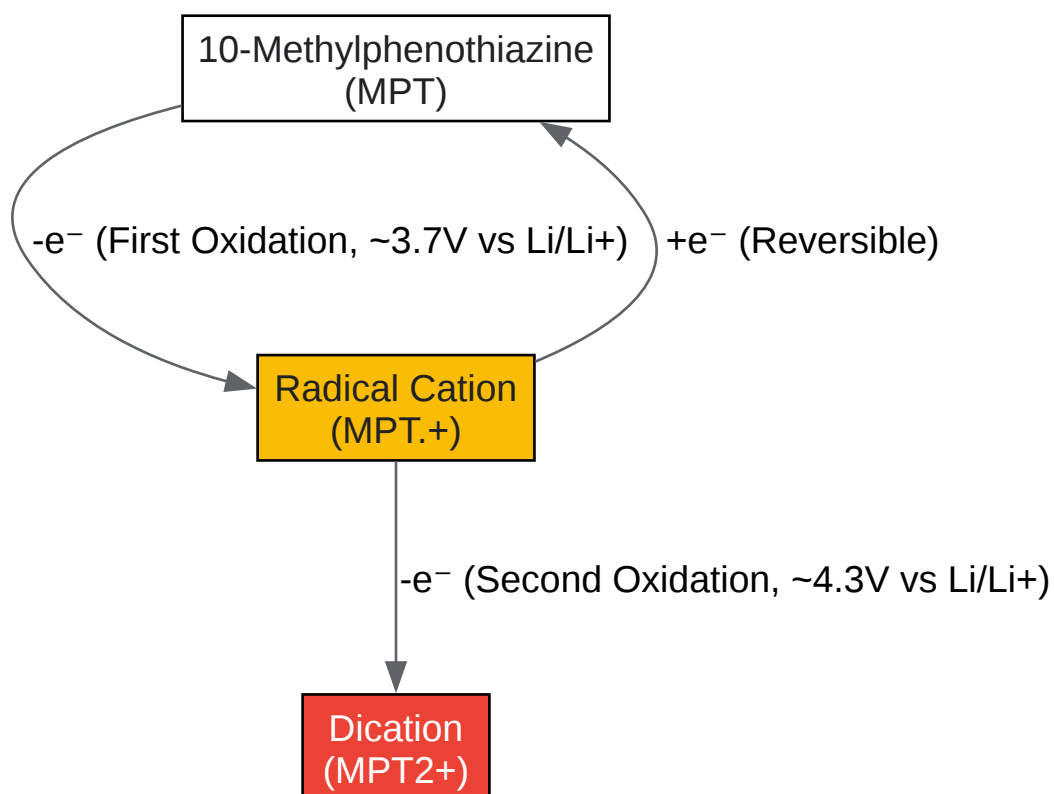
Visualized Workflows and Pathways

The following diagrams illustrate key processes involving **10-Methylphenothiazine**.



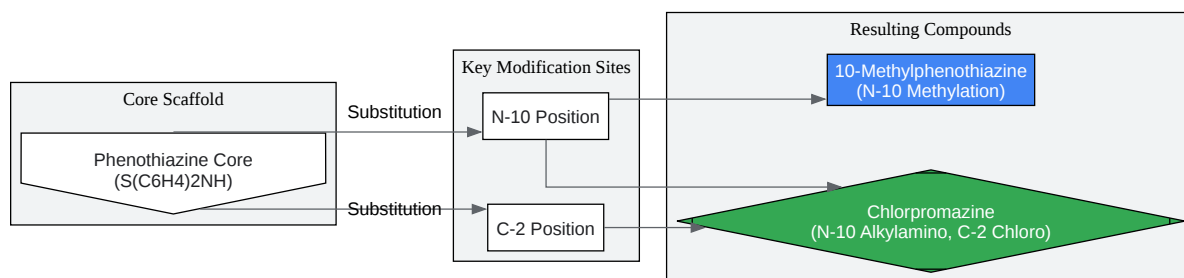
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Caption: Workflow for the synthesis of **10-Methylphenothiazine**.



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Caption: Electrochemical oxidation pathway of **10-Methylphenothiazine**.



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Caption: Conceptual relationship of phenothiazine derivatives.

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